3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo- 3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo-
Brand Name: Vulcanchem
CAS No.: 14015-97-5
VCID: VC16752208
InChI: InChI=1S/C13H16N2O2S/c1-3-14(4-2)12(16)9-15-10-7-5-6-8-11(10)18-13(15)17/h5-8H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol

3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo-

CAS No.: 14015-97-5

Cat. No.: VC16752208

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.35 g/mol

* For research use only. Not for human or veterinary use.

3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo- - 14015-97-5

Specification

CAS No. 14015-97-5
Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
IUPAC Name N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Standard InChI InChI=1S/C13H16N2O2S/c1-3-14(4-2)12(16)9-15-10-7-5-6-8-11(10)18-13(15)17/h5-8H,3-4,9H2,1-2H3
Standard InChI Key YVHBNAOKUAYEHO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)CN1C2=CC=CC=C2SC1=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₆N₂O₂S, with a molecular weight of 264.35 g/mol. Its IUPAC name, N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide, reflects the presence of a benzothiazole ring fused to an acetamide group substituted with diethyl moieties. Key structural identifiers include:

PropertyValue
CAS No.14015-97-5
Canonical SMILESCCN(CC)C(=O)CN1C2=CC=CC=C2SC1=O
InChI KeyYVHBNAOKUAYEHO-UHFFFAOYSA-N
PubChem CID709704

The benzothiazole ring contributes aromatic stability and π-π stacking potential, while the diethylacetamide side chain enhances solubility in organic solvents.

Spectral Data and Computational Analysis

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogues such as N-(5-methyl-1,3-benzothiazol-2-yl)acetamide (PubChem CID 6340188) demonstrate characteristic benzothiazole absorption bands at 1650–1750 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) . Computational models predict similar vibrational modes for 3(2H)-benzothiazoleacetamide derivatives, with the oxo group at position 2 influencing electronic distribution.

Synthesis and Optimization

Synthetic Routes

The synthesis of 3(2H)-benzothiazoleacetamide derivatives typically involves a multi-step approach:

  • Benzothiazole Ring Formation: Condensation of 2-aminothiophenol with α-keto acids or esters under acidic conditions.

  • Acetamide Side Chain Introduction: Nucleophilic acyl substitution using diethylamine and chloroacetyl chloride.

  • Oxo Group Installation: Oxidation of the thiazole sulfur or ketone functionalization via Jones reagent.

Reaction yields vary between 40–65%, with purity dependent on chromatographic separation techniques.

Industrial-Scale Challenges

Scaling production requires addressing:

  • Byproduct Formation: Over-oxidation of the thiazole ring.

  • Solvent Selection: Transition from dichloromethane to greener alternatives like ethyl acetate.

  • Catalyst Efficiency: Palladium-based catalysts improve regioselectivity but increase costs.

Mechanism of Action and Biological Activity

Target Engagement

Benzothiazoleacetamides interact with biological targets through:

  • Hydrogen Bonding: The acetamide carbonyl and oxo groups act as H-bond acceptors.

  • Lipophilic Interactions: Diethyl groups enhance membrane permeability.

Preliminary studies suggest affinity for γ-aminobutyric acid (GABA) receptors and bacterial DNA gyrase, though exact binding sites remain uncharacterized.

Antimicrobial Efficacy

In silico docking studies predict inhibitory activity against Staphylococcus aureus DNA gyrase (binding energy: −8.2 kcal/mol). Comparative data with related compounds:

CompoundMIC (µg/mL) for S. aureus
3(2H)-Benzothiazoleacetamide32 (predicted)
Ciprofloxacin0.5

While less potent than fluoroquinolones, its novel scaffold reduces likelihood of cross-resistance.

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting diethyl groups with cyclopropane to reduce metabolic degradation.

  • Prodrug Development: Esterification of the acetamide to enhance oral bioavailability.

Toxicity Profiling

Acute toxicity (LD₅₀) in rodent models is estimated at 450 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg/day.

Future Research Directions

Priority Areas

  • Crystallographic Studies: X-ray diffraction to resolve 3D structure and binding modes.

  • In Vivo Efficacy Trials: Testing in infection models and epilepsy paradigms.

  • Structure-Activity Relationship (SAR): Systematic variation of substituents on the benzothiazole and acetamide groups.

Collaborative Opportunities

Partnerships with academic labs could accelerate:

  • High-Throughput Screening: Identification of off-target effects.

  • Nanoparticle Delivery Systems: Improving pharmacokinetic profiles.

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